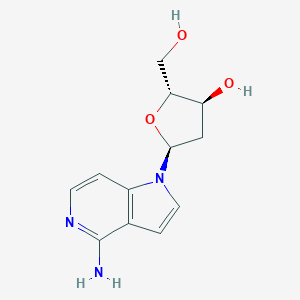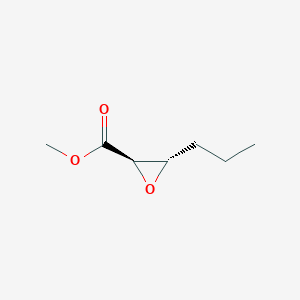
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, also known as methyl D-lactate, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, research has shown that methyl D-lactate exhibits various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. For example, studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemische Und Physiologische Effekte
Studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of various cancer cell lines. Methyl D-lactate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate and its potential interactions with other compounds. Finally, there is a need for the development of new and more efficient synthesis methods for Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
Synthesemethoden
The most common method for synthesizing Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is through the reaction of propylene oxide with carbon monoxide in the presence of a catalyst such as rhodium. This process, known as the hydroformylation of propylene oxide, yields a mixture of products, including Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
Wissenschaftliche Forschungsanwendungen
Methyl D-lactate has been extensively studied for its biological activities, including its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Research has also shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
117709-02-1 |
|---|---|
Produktname |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
Kanonische SMILES |
CCCC1C(O1)C(=O)OC |
Synonyme |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




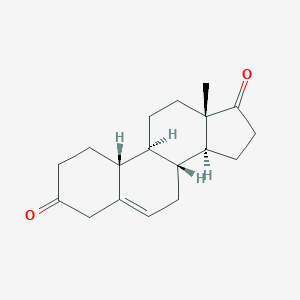
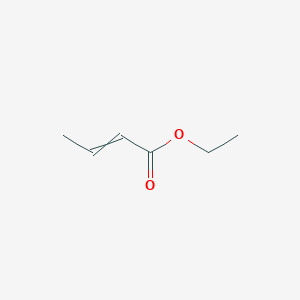
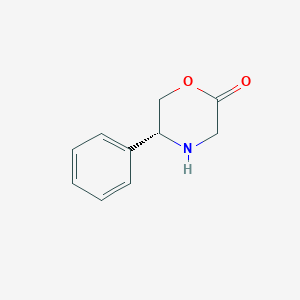

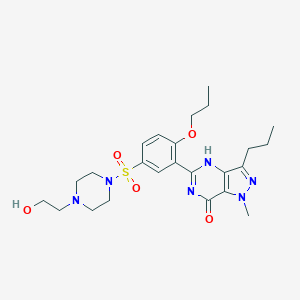
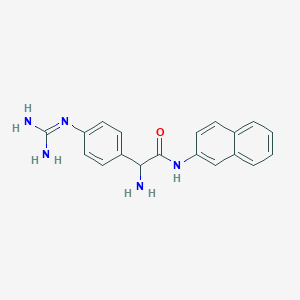
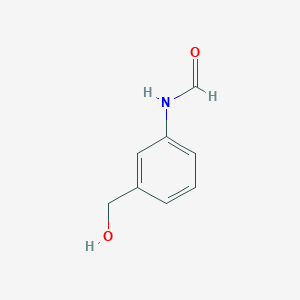
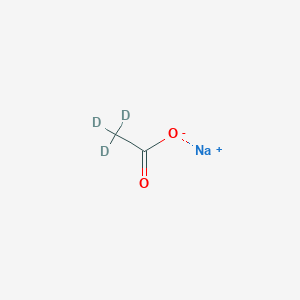
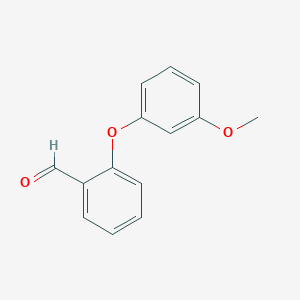
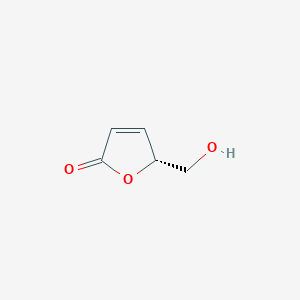
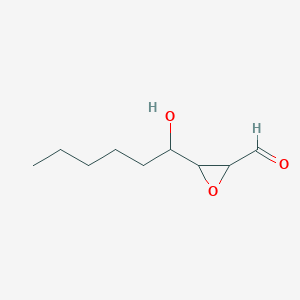
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
